2-Bromoethyl methacrylate
Overview
Description
2-Bromoethyl methacrylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is primarily used as a monomer in the production of polymers. The compound is known for its reactivity due to the presence of both a bromine atom and a methacrylate group, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2-Bromoethyl methacrylate is a chemical compound with the molecular formula C6H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dry environment and under -20°C . .
Biochemical Analysis
Biochemical Properties
2-Bromoethyl methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and copolymers. It interacts with various enzymes and proteins, facilitating the formation of complex macromolecules. The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, it can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key proteins involved in signal transduction. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the stability and degradation of this compound can significantly impact its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced polymerization and improved material properties. At high doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, resulting in various biochemical reactions. The metabolism of this compound can also affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound can influence its biological activity, as it may concentrate in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-bromoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction mixture is usually subjected to distillation to purify the final product, ensuring a high degree of purity suitable for polymerization and other applications .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Polymerization: The methacrylate group allows for radical polymerization, leading to the formation of polymers with diverse properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used in polymerization reactions.
Major Products:
Functionalized Methacrylates: Resulting from substitution reactions.
Polymers: Formed through radical polymerization.
Scientific Research Applications
2-Bromoethyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromoethyl acrylate: Similar in structure but lacks the methyl group on the methacrylate, leading to different polymerization properties.
2-Chloroethyl methacrylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and substitution patterns.
2-Iodoethyl methacrylate: Contains an iodine atom, which is more reactive than bromine, leading to faster substitution reactions.
Uniqueness: 2-Bromoethyl methacrylate is unique due to its balanced reactivity, allowing for controlled substitution and polymerization reactions. This makes it a versatile intermediate in the synthesis of a wide range of functionalized methacrylates and polymers .
Properties
IUPAC Name |
2-bromoethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSBQVEVZBMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-26-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2063505 | |
Record name | 2-Bromoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-56-8 | |
Record name | 2-Bromoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4513-56-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the basic structural characteristics of 2-Bromoethyl methacrylate?
A1: this compound is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. [] While specific spectroscopic data was not provided in the reviewed papers, its structure can be characterized using techniques like NMR and IR spectroscopy. [, ]
Q2: How compatible is this compound with other materials?
A2: Miscibility studies revealed that poly(this compound) (PBEMA) is only miscible with poly(tetrahydrofurfuryl methacrylate) (PTHFMA). It shows immiscibility with several other polymethacrylates, including poly(methyl methacrylate), poly(ethyl methacrylate), and others. [] Further research indicated that PBEMA is also incompatible with poly(alkyl acrylate)s, demonstrating limited miscibility with common acrylic polymers. []
Q3: How stable is this compound under different conditions?
A3: PBEMA exhibits thermal degradation before reaching its phase separation temperature, limiting its use in high-temperature applications. [] Studies focusing on the thermal degradation of bromine-containing polymers, including PBEMA, revealed detailed decomposition mechanisms and product analysis for different copolymer compositions and blends. [, , , , ]
Q4: Can this compound be used to synthesize graft polymers?
A4: Yes, this compound plays a crucial role in synthesizing graft polymers. It can be used as a comonomer with styrene- or methacrylate-terminated macromonomers. For instance, its copolymerization with methacrylate-terminated poly(2-acetoxyethyl methacrylate) has been studied, providing insights into reactivity ratios and kinetics. []
Q5: Are there any specific applications of this compound in materials science?
A5: this compound serves as a key component in developing dental materials. It can be used to synthesize quaternary ammonium dimethacrylate (QADM) which, when incorporated into tetracalcium phosphate (TTCP) composites, imparts antibacterial properties. These composites exhibit promising potential for dental restorations due to their mechanical strength, ion release, and ability to combat bacterial growth. []
Q6: How can this compound be utilized in synthesizing functional polymers?
A6: this compound acts as a valuable precursor for introducing functionality into polymers. One method involves copolymerizing 2-BEMA with methyl methacrylate, followed by nucleophilic substitution of the bromine atom with azide. This allows for further modifications using click chemistry, expanding the possibilities for designing complex macromolecular architectures. []
Q7: Can this compound be used to prepare microspheres for specific applications?
A7: Absolutely. Crosslinked poly(this compound) microspheres with controlled sizes can be synthesized via suspension polymerization. These microspheres, possessing a high density of accessible bromoethyl groups, serve as platforms for further surface functionalization. Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization can be employed to grow polymer brushes from the surface, tailoring their properties for various applications. []
Q8: How does this compound contribute to the development of nonlinear optical (NLO) polymers?
A8: this compound contributes to preparing NLO polymers by being incorporated into copolymers that react with NLO-active molecules. For example, copolymers of 2-BEMA and polystyrene can be quaternized and crosslinked with a "NLO-tweezer" molecule, resulting in materials with enhanced NLO properties and temporal stability. []
Q9: Can this compound be used in the synthesis of hyperbranched polymers?
A9: Yes, this compound plays a key role in the synthesis of hyperbranched polymers via visible light-induced self-condensing vinyl polymerization. In the presence of a photoinitiator like dimanganese decacarbonyl and a comonomer like methyl methacrylate, 2-BEMA undergoes polymerization and branching reactions upon exposure to visible light. This method allows for controlling the branching density and crosslinking degree by adjusting the reaction conditions. The resulting polymers with pendant bromide groups offer further modification opportunities through photopolymerization or click reactions. []
Q10: Is there a way to synthesize well-defined brominated polymers using this compound?
A10: Yes, a novel post-modification approach has been developed to synthesize well-defined brominated polymers. This method involves the quantitative bromination of hydroxyl-containing polymers like poly(2-hydroxylethyl methacrylate) (PHEMA) using diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and tetrabutylammonium bromide (TBAB) in dichloromethane. This approach allows for the precise conversion of -OH groups to -Br groups while preserving the polymer's molecular weight distribution, enabling the preparation of well-defined PBEMA and its copolymers. []
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